molecular formula C15H19NO7S B2641501 (E)-3-(3,4-dimethoxy-5-(morpholinosulfonyl)phenyl)acrylic acid CAS No. 326882-23-9

(E)-3-(3,4-dimethoxy-5-(morpholinosulfonyl)phenyl)acrylic acid

Cat. No.: B2641501
CAS No.: 326882-23-9
M. Wt: 357.38
InChI Key: JHWANTAWKGSICS-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3,4-dimethoxybenzaldehyde with other reagents . For instance, the chalcone dye, (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP), was synthesized by the reaction of 3,4-dimethoxybenzaldehyde with 3-acetyl-2,5-dimethythiophene .

Scientific Research Applications

Synthesis and Structural Characterization

(E)-3-(3,4-dimethoxy-5-(morpholinosulfonyl)phenyl)acrylic acid and its related compounds have been a subject of research due to their unique structural properties. One study reported the synthesis, separation, and crystal structure determination of E and Z isomers of a similar compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid. The study highlighted the separation of E and Z isomers from a mixture by selective acidification of their sodium salts and controlled pH levels. The crystal structures of these isomers were confirmed through single crystal X-ray diffraction, providing detailed structural information (Chenna et al., 2008).

Catalysis and Polymerization

The compound's derivatives have also found applications in the field of polymer science. Research has indicated the potential use of these compounds in catalyzing copolymerizations and in creating novel polyolefin materials with specific functionalities. For instance, a study explored the palladium-catalyzed synthesis of various branched, carboxylic acid-functionalized polyolefins, highlighting the challenges and potentials of this approach. The research suggested a direct and economical route to access copolymers with potentially improved microstructures and material properties (Dai & Chen, 2018).

Intermediate for Kinase Inhibitors

Further, the compound's derivatives have been developed as intermediates for aurora 2 kinase inhibitors. A study described a novel one-pot, three-component Wittig–S N Ar approach to synthesize ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues. This process was highlighted for its high stereoselectivity, moderate to high yield, and environmental benignity, using water as a solvent under metal-free mild reaction conditions (Xu et al., 2015).

Photopolymerization and Material Properties

The compound's applications also extend to the preparation of hydrogen-bonded complexes through photopolymerization, which could potentially alter the material properties like glass transition temperatures. Such complexes, involving poly(acrylic acid) and poly(ethyl oxazoline), have been studied to understand the interactions and properties of the resulting materials (Chen, Pearce, & Kwei, 1988).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxy-5-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7S/c1-21-12-9-11(3-4-14(17)18)10-13(15(12)22-2)24(19,20)16-5-7-23-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,17,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWANTAWKGSICS-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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